S-Pyridin-2-yl 2-((tert-butyldimethylsilyl)oxy)ethanethioate
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Overview
Description
S-Pyridin-2-yl 2-((tert-butyldimethylsilyl)oxy)ethanethioate is a chemical compound that features a pyridine ring substituted at the second position with a thioester group linked to a tert-butyldimethylsilyl-protected hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 2-((tert-butyldimethylsilyl)oxy)ethanethioate typically involves the following steps:
Formation of the Thioester: The initial step involves the reaction of pyridine-2-thiol with an appropriate acylating agent to form the thioester.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Coupling Reaction: The protected hydroxyl compound is then coupled with the thioester under suitable conditions to yield the final product.
Industrial Production Methods:
Types of Reactions:
Oxidation: The thioester group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The thioester can be reduced to the corresponding thiol.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the tert-butyldimethylsilyl group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Deprotected hydroxyl compounds or other substituted derivatives.
Scientific Research Applications
S-Pyridin-2-yl 2-((tert-butyldimethylsilyl)oxy)ethanethioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Chemical Biology: It is employed in studies involving enzyme inhibition and protein modification.
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of S-Pyridin-2-yl 2-((tert-butyldimethylsilyl)oxy)ethanethioate involves its interaction with molecular targets such as enzymes and proteins. The thioester group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The tert-butyldimethylsilyl group provides stability and protection during these interactions, ensuring selective reactivity.
Comparison with Similar Compounds
Pyridin-2-yl thioesters: These compounds share the pyridine-thioester core but lack the tert-butyldimethylsilyl protection.
tert-Butyldimethylsilyl-protected alcohols: These compounds have the protective group but different functional groups attached to the pyridine ring.
Uniqueness: S-Pyridin-2-yl 2-((tert-butyldimethylsilyl)oxy)ethanethioate is unique due to the combination of the thioester and tert-butyldimethylsilyl-protected hydroxyl group, which provides both reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
Molecular Formula |
C13H21NO2SSi |
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Molecular Weight |
283.46 g/mol |
IUPAC Name |
S-pyridin-2-yl 2-[tert-butyl(dimethyl)silyl]oxyethanethioate |
InChI |
InChI=1S/C13H21NO2SSi/c1-13(2,3)18(4,5)16-10-12(15)17-11-8-6-7-9-14-11/h6-9H,10H2,1-5H3 |
InChI Key |
CQHMBCXZVZPLJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)SC1=CC=CC=N1 |
Origin of Product |
United States |
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